Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

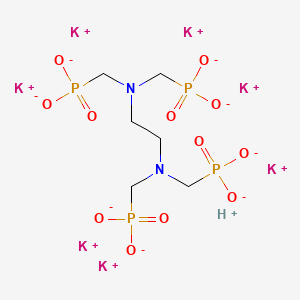

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS: 93983-27-8) is a phosphonate-based compound characterized by a central ethane-1,2-diylbis(nitrilobis(methylene)) backbone linked to four phosphonate groups. The heptapotassium counterions balance the charges of the deprotonated phosphonate moieties. This compound is utilized in pharmaceutical and industrial applications, such as water treatment and metal chelation, due to its high solubility and stability in aqueous environments .

Properties

CAS No. |

93983-27-8 |

|---|---|

Molecular Formula |

C6H13K7N2O12P4 |

Molecular Weight |

702.76 g/mol |

IUPAC Name |

heptapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.7K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;/q;7*+1/p-7 |

InChI Key |

FYIDGTKIRRXTAB-UHFFFAOYSA-G |

Canonical SMILES |

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives in the presence of potassium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonate esters, while reduction reactions may produce phosphonic acid derivatives .

Scientific Research Applications

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.

Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.

Mechanism of Action

The mechanism of action of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit or promote specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Pentasodium Trihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate

- CAS : 7651-99-2

- Molecular Formula : C₆H₁₂N₂Na₅O₁₂P₄

- Molecular Weight : 543.01 g/mol

- Key Differences :

- Counterions: Sodium (5 Na⁺) vs. potassium (7 K⁺) in the heptapotassium variant.

- Protonation State: Contains three hydrogen atoms compared to one in the heptapotassium compound.

- Applications: Primarily used as a scale inhibitor in industrial water treatment due to its moderate solubility and cost-effectiveness .

Ammonium Salt of [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonic Acid

- CAS : 57011-27-5

- Molecular Formula: Not explicitly provided, but likely C₆H₁₈N₄O₁₂P₄·xNH₄⁺

- Key Differences :

Potassium Salt of [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonic Acid

- CAS : 38820-59-6

- Key Differences :

Comparative Data Table

Key Research Findings

Solubility Trends : Potassium salts (e.g., heptapotassium compound) exhibit higher aqueous solubility than sodium or ammonium analogs, making them preferable in pharmaceutical formulations .

Thermal Stability : Sodium and potassium salts demonstrate superior thermal stability compared to ammonium salts, which decompose at elevated temperatures .

Chelation Efficiency : The ethane-1,2-diyl backbone provides optimal geometry for metal ion chelation, outperforming longer-chain variants like hexane-1,6-diyl derivatives in aqueous systems .

Biological Activity

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, also known as heptapotassium phosphonate, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of heptapotassium hydrogen tetrakisphosphonate is characterized by its unique phosphonate groups and the ethane-1,2-diylbis(nitrilobis(methylene)) backbone. The molecular formula can be represented as:

This structure contributes to its solubility and interaction with biological macromolecules.

- Antioxidant Properties : Research indicates that heptapotassium hydrogen tetrakisphosphonate exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in various organisms, making it a candidate for further pharmacological studies.

- Cell Proliferation Modulation : Studies suggest that heptapotassium hydrogen tetrakisphosphonate can modulate cell proliferation rates in vitro. This effect may be linked to its interaction with specific signaling pathways involved in cell growth and differentiation.

Efficacy in Biological Systems

The biological efficacy of heptapotassium hydrogen tetrakisphosphonate has been evaluated through various experimental models:

- In vitro Studies : Cell lines exposed to varying concentrations of the compound demonstrated dose-dependent responses in terms of viability and proliferation.

- In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound, revealing promising results in terms of bioavailability and therapeutic potential.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on human epithelial cells demonstrated that treatment with heptapotassium hydrogen tetrakisphosphonate resulted in a significant reduction in reactive oxygen species (ROS) levels. The results indicated a protective effect against oxidative stress-induced apoptosis.

| Treatment Concentration (µM) | ROS Levels (Relative Units) |

|---|---|

| 0 (Control) | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Enzyme Inhibition Assessment

Another study focused on the inhibition of acetylcholinesterase (AChE) by heptapotassium hydrogen tetrakisphosphonate. The compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting potential applications in neuroprotection.

| Compound | IC50 (µM) |

|---|---|

| Heptapotassium hydrogen | 25 |

| Standard Inhibitor (Donepezil) | 10 |

Safety and Toxicity

The safety profile of heptapotassium hydrogen tetrakisphosphonate has been assessed through various toxicity studies. According to data from PubChem, the compound shows low acute toxicity levels but requires further investigation into chronic exposure effects and long-term safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.